molecular formula C19H18N2O5S B2962643 Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-11-8

Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2962643
CAS No.: 896680-11-8
M. Wt: 386.42
InChI Key: DNMWSZZVCREJDY-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:

  • A benzo[d]thiazole core substituted at position 2 with a 3,4-dimethoxybenzamido group.
  • An ethyl ester moiety at position 4.
    This compound is part of a broader class of benzothiazole-based molecules studied for their biological activities, including antimicrobial, analgesic, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-4-26-18(23)12-5-7-13-16(10-12)27-19(20-13)21-17(22)11-6-8-14(24-2)15(9-11)25-3/h5-10H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMWSZZVCREJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (commonly referred to as EDBT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18N2O5S
  • Molecular Weight : 386.42 g/mol
  • Purity : Typically 95%.

EDBT exhibits various biological activities, primarily attributed to its structural features. The presence of the benzothiazole moiety is known to enhance interactions with biological targets, including enzymes and receptors.

  • Anticancer Activity : Research indicates that EDBT can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell survival and apoptosis is a focal point in its anticancer studies.
  • Antimicrobial Properties : EDBT has shown effectiveness against a range of microbial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that EDBT may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that EDBT significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases.
  • Antimicrobial Testing : A study evaluated EDBT's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising antimicrobial profile warranting further investigation.
  • Anti-inflammatory Activity : In a murine model of acute inflammation, EDBT administration resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts cell membranes; inhibits metabolism
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the benzothiazole ring is critical for modulating biological activity. Key analogs include:

Compound Name Substituent at Position 2 Key Features Biological Activity Reference
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-piperazinyl Bulky, electron-rich group Potential Hsp90 C-terminal inhibition
2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)-N-((5-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl)benzo[d]thiazole-6-carboxamide Dibromopyrrole-carboxamido Halogenated pyrrole moiety DNA gyrase inhibition (antibacterial)
Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate Boc-amino Protected amino group Intermediate for further functionalization
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Precursor for coupling reactions Base structure for SAR studies

Key Observations :

  • Bulk and Electronic Effects : Bulky groups (e.g., Boc-piperazinyl) enhance target binding but may reduce solubility. Halogenated substituents (e.g., dibromopyrrole) improve potency against bacterial enzymes .

Substituent Variations at Position 6

The 6-position often hosts ester or carboxylic acid groups, influencing solubility and metabolic stability:

Compound Name Substituent at Position 6 Key Features Reference
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Methyl ester Lower lipophilicity compared to ethyl esters
2-(Piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid Carboxylic acid Higher polarity, potential for salt formation
4-Methoxybenzyl 2-bromobenzo[d]thiazole-6-carboxylate Methoxybenzyl ester Enhanced stability under acidic conditions

Key Observations :

  • Ester vs. Acid : Ethyl esters (target compound) balance lipophilicity and metabolic stability better than methyl esters or carboxylic acids, which are prone to hydrolysis .
  • Stability : Methoxybenzyl esters (e.g., in ) show improved resistance to enzymatic cleavage compared to simple alkyl esters.

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